2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one
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Overview
Description
2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-methoxyanilino groups attached to a phenylethanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one typically involves the reaction of 4-methoxyaniline with benzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,2-Bis(4-methoxyphenyl)acetaldehyde
- 4-Methoxyaniline
- Benzaldehyde
Comparison: Compared to similar compounds, 2,2-Bis(4-methoxyanilino)-1-phenylethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89804-69-3 |
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Molecular Formula |
C22H22N2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2,2-bis(4-methoxyanilino)-1-phenylethanone |
InChI |
InChI=1S/C22H22N2O3/c1-26-19-12-8-17(9-13-19)23-22(21(25)16-6-4-3-5-7-16)24-18-10-14-20(27-2)15-11-18/h3-15,22-24H,1-2H3 |
InChI Key |
SBXFQWSOPFBYFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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